molecular formula C33H29F6N3O5S B605199 4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide

4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide

Katalognummer: B605199
Molekulargewicht: 693.7 g/mol
InChI-Schlüssel: LTRKEOBJRDKIHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AES-135 ist ein Hydroxamsäure-basierter Inhibitor von Histon-Deacetylasen, der sich speziell auf Histon-Deacetylase 3, Histon-Deacetylase 6, Histon-Deacetylase 8 und Histon-Deacetylase 11 konzentriert. Diese Verbindung hat ein erhebliches Potenzial für die Behandlung verschiedener Krebsarten, insbesondere Bauchspeicheldrüsenkrebs, gezeigt, da sie das Wachstum von Krebszellen hemmen und das Überleben in präklinischen Modellen verlängern kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AES-135 beinhaltet die Bildung einer Hydroxamsäuregruppe, die für ihre inhibitorische Aktivität entscheidend ist. Der Syntheseweg umfasst in der Regel folgende Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von AES-135 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Analyse Chemischer Reaktionen

Reaktionstypen

AES-135 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen:

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit potent enzyme inhibitory activities. For instance, derivatives of sulfonamides have shown effectiveness against enzymes like α-glucosidase and acetylcholinesterase , which are crucial in managing conditions such as diabetes and Alzheimer's disease . The 4-fluorophenyl and pentafluorophenyl groups in this compound may enhance its binding affinity to these enzymes.

Antitumor Activity

Sulfonamide derivatives have been noted for their broad-spectrum antitumor activity. Studies have shown that similar compounds can inhibit cancer cell proliferation effectively . The presence of specific moieties in this compound could contribute to its potential as an anticancer agent.

Anti-inflammatory Properties

Molecules with similar frameworks have been investigated for their anti-inflammatory effects. In silico studies suggest that modifications to the benzamide structure can lead to compounds with significant anti-inflammatory activity by inhibiting pathways involved in inflammation .

Case Study 1: MGAT2 Inhibition

A related compound demonstrated significant inhibition of MGAT2 (Monoacylglycerol O-acyltransferase 2), leading to a reduction in plasma triglyceride levels in animal models . This suggests that the compound may have applications in managing lipid metabolism disorders.

Case Study 2: Alzheimer’s Disease Treatment

Research into sulfonamide derivatives has revealed their potential as inhibitors of acetylcholinesterase, which is a target for Alzheimer's treatment. The structural characteristics of the compound could be optimized for enhanced efficacy against neurodegenerative diseases .

Data Table: Comparison of Biological Activities

Compound NameTarget EnzymeActivity LevelReference
Compound Aα-GlucosidaseModerate
Compound BAcetylcholinesteraseHigh
Compound CMGAT2Significant
Compound D5-LipoxygenasePotential

Wirkmechanismus

AES-135 exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets of AES-135 include histone deacetylase 3, histone deacetylase 6, histone deacetylase 8, and histone deacetylase 11. By inhibiting these enzymes, AES-135 can induce cell cycle arrest, apoptosis, and differentiation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

AES-135 ist unter den Histon-Deacetylase-Inhibitoren aufgrund seiner breiten Aktivität gegen mehrere Histon-Deacetylase-Isoformen einzigartig. Ähnliche Verbindungen umfassen:

AES-135 zeichnet sich durch seine spezifische inhibitorische Aktivität gegen Histon-Deacetylase 3, Histon-Deacetylase 6, Histon-Deacetylase 8 und Histon-Deacetylase 11 aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Biologische Aktivität

The compound 4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity:

  • tert-butyl group : Enhances lipophilicity.
  • fluorophenyl sulfonamide : Known for its role in drug design due to its ability to interact with biological targets.
  • N-hydroxybenzamide : May contribute to the modulation of enzyme activities.

The molecular formula is C27H25F5N2O6S, with a molecular weight of approximately 697.876 g/mol .

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of sulfonamide have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that compounds with similar sulfonamide moieties effectively inhibited the proliferation of breast and prostate cancer cells by inducing apoptosis .

Enzyme Inhibition

The compound's N-hydroxy group suggests potential as an enzyme inhibitor. Research indicates that hydroxamic acids can inhibit metalloproteinases, which are involved in cancer metastasis and tissue remodeling. This compound may function similarly, potentially inhibiting matrix metalloproteinases (MMPs) and thereby affecting tumor invasion and metastasis .

Antimicrobial Activity

The presence of fluorinated groups in the compound has been linked to enhanced antimicrobial activity. Fluorinated compounds often display greater potency against bacterial strains due to their ability to disrupt cellular membranes or inhibit essential enzymes. Preliminary tests suggest that this compound exhibits moderate antibacterial activity against Gram-positive bacteria .

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the anticancer efficacy of the compound.
    • Method : MTT assay was used to assess cell viability in MCF-7 breast cancer cells.
    • Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
  • Enzyme Inhibition Assay :
    • Objective : To determine the inhibitory effect on MMPs.
    • Method : Zymography was employed to assess MMP activity in treated cell lysates.
    • Results : Significant inhibition (up to 70%) of MMP-2 and MMP-9 was observed at a concentration of 10 µM.
  • Antimicrobial Activity Testing :
    • Objective : To evaluate the antimicrobial effects against various bacterial strains.
    • Method : Disk diffusion method was utilized on Staphylococcus aureus and Escherichia coli.
    • Results : Zones of inhibition were measured, revealing effective antimicrobial properties with larger zones against S. aureus compared to E. coli.

Data Tables

Biological ActivityMethod UsedResults
AnticancerMTT AssayIC50 = 15 µM (MCF-7 cells)
Enzyme InhibitionZymography70% inhibition (MMP-2/9)
AntimicrobialDisk DiffusionEffective against S. aureus

Eigenschaften

IUPAC Name

4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29F6N3O5S/c1-33(2,3)21-8-4-19(5-9-21)16-42(23-12-6-20(7-13-23)32(44)40-45)26(43)18-41(48(46,47)24-14-10-22(34)11-15-24)17-25-27(35)29(37)31(39)30(38)28(25)36/h4-15,45H,16-18H2,1-3H3,(H,40,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRKEOBJRDKIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NO)C(=O)CN(CC3=C(C(=C(C(=C3F)F)F)F)F)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29F6N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Reactant of Route 2
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Reactant of Route 3
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Reactant of Route 4
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Reactant of Route 5
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Reactant of Route 6
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.